molecular formula C11H20N2O5 B2844373 (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid CAS No. 70232-19-8

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B2844373
CAS No.: 70232-19-8
M. Wt: 260.29
InChI Key: WNVCRAUZUATQRQ-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a dimethylamino group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid undergoes further reactions to introduce the dimethylamino group and the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The amino group can be reduced to form a primary amine.

  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Primary amines.

  • Substitution: Alkylated derivatives of the dimethylamino group.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a building block in peptide synthesis and as a probe in biological studies.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • Boc-protected amino acids: These compounds also feature the Boc protecting group but may differ in their side chains and functional groups.

  • Dimethylamino derivatives: Other compounds with dimethylamino groups but different protecting groups or core structures.

Uniqueness: The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid lies in its combination of functional groups and its potential applications in various fields. Its specific structure allows for selective reactions and targeted applications that may not be possible with similar compounds.

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Properties

IUPAC Name

(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCRAUZUATQRQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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